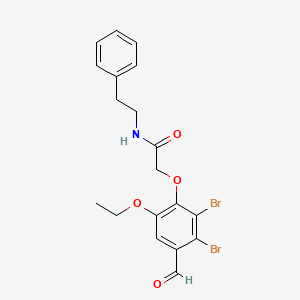

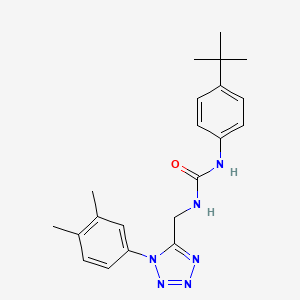

![molecular formula C11H12N2O B2505134 (3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one CAS No. 653598-67-5](/img/structure/B2505134.png)

(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Fused Tricyclic Quinolone System : A study by Carniaux et al. (1997) focused on the synthesis of a new pyrrolo[3,4-b]quinolin-9-one system through oxidation processes. This research is significant for understanding the chemical properties and potential derivatives of the compound (Carniaux et al., 1997).

Pyrrolo[3,4-c]quinolinone Derivatives : Lu et al. (2014) reported an efficient method for synthesizing pyrrolo[3,4-c]quinolinone derivatives. This study enhances the understanding of the compound's synthesis and potential applications (Lu et al., 2014).

Biological Activity and Applications

Neurotropic Activity Study : A study by Zaliznaya et al. (2020) investigated the neurotropic activity of a compound closely related to the query compound. This research could be relevant for understanding the potential neurological applications or effects of the compound (Zaliznaya et al., 2020).

Antituberculosis Drug Discovery : Research by Mao et al. (2009) explored the antituberculosis activity of related quinolone derivatives. This study may provide insights into the potential use of the query compound in developing new antituberculosis drugs (Mao et al., 2009).

Anticancer Activity : Wang et al. (2009) conducted a study on the anticancer activity of novel synthetic makaluvamine analogues, which are structurally similar to the compound . This suggests possible applications in cancer research or treatment (Wang et al., 2009).

Mécanisme D'action

Target of Action

They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

The mode of action of quinolones generally involves interaction with their targets leading to changes in cellular processes. For example, some quinolones inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .

Biochemical Pathways

Quinolones can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with DNA synthesis in bacteria, leading to cell death .

Pharmacokinetics

The ADME properties of quinolones can vary. Some are well absorbed after oral administration and widely distributed in body tissues. They are usually metabolized in the liver and excreted in urine .

Result of Action

The result of quinolone action can range from bactericidal effects in the case of antibiotics to potential antitumor effects for some derivatives .

Action Environment

The action, efficacy, and stability of quinolones can be influenced by various environmental factors such as pH, presence of metal ions, and individual patient characteristics .

Propriétés

IUPAC Name |

(3aR,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRUBYEHXZLPQ-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)C(=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)